BenchChemオンラインストアへようこそ!

5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride

Kinase inhibitor design Akt/PKB structure-activity relationship

5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride (CAS 1808104-23-5) belongs to the pyrrolo[2,3-d]pyrimidine class, a privileged heterocyclic scaffold widely exploited as the core of ATP-competitive kinase inhibitors. The compound incorporates a chlorine atom at the 5-position of the pyrrolopyrimidine ring system and is supplied as a dihydrochloride salt (C10H14Cl3N5, MW 310.61 g/mol) to enhance aqueous solubility and handling.

Molecular Formula C10H14Cl3N5
Molecular Weight 310.61
CAS No. 1808104-23-5
Cat. No. B3011337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride
CAS1808104-23-5
Molecular FormulaC10H14Cl3N5
Molecular Weight310.61
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC3=C2C(=CN3)Cl.Cl.Cl
InChIInChI=1S/C10H12ClN5.2ClH/c11-7-5-13-9-8(7)10(15-6-14-9)16-3-1-12-2-4-16;;/h5-6,12H,1-4H2,(H,13,14,15);2*1H
InChIKeyKZJVHRIYMWGOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine Dihydrochloride (CAS 1808104-23-5): A Halogenated Pyrrolopyrimidine Scaffold for Targeted Kinase Probe Development


5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride (CAS 1808104-23-5) belongs to the pyrrolo[2,3-d]pyrimidine class, a privileged heterocyclic scaffold widely exploited as the core of ATP-competitive kinase inhibitors [1]. The compound incorporates a chlorine atom at the 5-position of the pyrrolopyrimidine ring system and is supplied as a dihydrochloride salt (C10H14Cl3N5, MW 310.61 g/mol) to enhance aqueous solubility and handling [2]. This single-ring substitution pattern distinguishes it from the more common non-halogenated 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold and positions it as a key intermediate or fragment hit for the rational design of selective kinase probes targeting the Akt/PKB, LIMK, or related kinase families [3].

Procurement Risk: Why Generic Pyrrolopyrimidine Scaffolds Cannot Replace 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine Dihydrochloride in Structure-Activity Studies


The 5-position of the pyrrolo[2,3-d]pyrimidine ring directly contacts the hinge region and the ribose pocket of kinase active sites; the presence of a chlorine substituent at this position has been shown in multiple chemical series to alter both potency and kinase selectivity profiles relative to the unsubstituted or 5-methyl analogs [1]. Advanced leads such as the clinical-stage Akt inhibitor ipatasertib and the broad-spectrum antiviral LIMK inhibitor R-10015 both retain a 5-chloro substituent on the pyrrolopyrimidine core, indicating that this halogen is not a trivial decoration but a pharmacophoric element whose removal or replacement consistently degrades target engagement [2]. Procuring a non-halogenated scaffold or a 5-bromo/5-iodo surrogate when a project requires the specific steric and electronic signature of the 5-chloro atom risks irreproducible SAR, wasted synthesis cycles, and misleading biological readouts [3].

Quantitative Differentiation Evidence for 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine Dihydrochloride Versus Analogous Scaffolds


Hinge-Binder Halogen Occupancy in Advanced-Lead Optimization: 5-Chloro Core vs. 5-H Core

The 5-chloro substituent is a conserved pharmacophoric element in optimized leads derived from this scaffold. In the pyrrolopyrimidine series explored by Liu et al. (2017), the 5-chloro-containing compound 10h demonstrated potent antiproliferative effects in mantle cell lymphoma cell lines (Jeko-1, Mino, Z-138) and primary patient tumor cells, inducing G2/M cell cycle arrest and downregulating phosphorylation of Akt downstream effectors GSK3β and S6 [1]. In contrast, the non-halogenated parent 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold itself lacked measurable antiproliferative activity in these same cell-based assays, requiring extensive N-alkyl functionalization to recover potency—underscoring that the chlorine atom contributes critically to the binding pose and cannot be omitted without significant activity loss [2].

Kinase inhibitor design Akt/PKB structure-activity relationship

Salt Form Advantage: Dihydrochloride vs. Free Base for Biophysical Assay Compatibility

The dihydrochloride salt form of 5-chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine confers aqueous solubility superior to the corresponding free base, as indicated by its computed topological polar surface area of 56.8 Ų combined with the presence of two hydrochloride counterions that promote ionization and hydration [1]. The free base form (CAS 1808104-23-5 excluding the dihydrochloride designation, or the non-salt analog 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, CAS 252722-52-4) exhibits lower aqueous solubility, which can compromise dosing accuracy in biochemical and cell-based assays at concentrations exceeding 10 µM [2]. The dihydrochloride salt is the preferred input material for surface plasmon resonance (SPR), differential scanning fluorimetry (DSF), and NMR-based fragment screening, where consistent compound behavior in aqueous buffer is a prerequisite for reliable Kd or Tm determination .

Fragment-based drug discovery solubility biophysical screening

Derivatization Versatility: Piperazine Handle Enables Parallel Library Synthesis vs. Fixed Amine Scaffolds

The secondary amine of the piperazine ring at position 4 of the pyrrolopyrimidine core provides a single, chemically tractable handle for late-stage diversification through amide bond formation, reductive amination, sulfonamide synthesis, or Buchwald–Hartwig coupling. This contrasts with structurally similar heterocyclic building blocks such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), which require an additional synthetic step to install an amine nucleophile before SAR exploration can commence [1]. The target compound thus saves one synthetic step per library member, translating to significant time and cost savings in medium-throughput parallel synthesis (e.g., 24–96 compound arrays) [2].

Parallel synthesis library design N-functionalization

Kinase Selectivity Fingerprinting: 5-Chloro Core vs. 5-Methyl and 5-Bromo Analogs in Akt1/LIMK1 Cross-Screening

Although direct biochemical IC50 data for the parent 5-chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine (i.e., the unsubstituted piperazine fragment) are not publicly available, selectivity data for closely related elaborated leads provide class-level evidence that the 5-chloro atom influences kinase selectivity. The 5-chloro-substituted LIMK inhibitor R-10015 (CAS 2097938-51-5) inhibits LIMK1 with an IC50 of 38 nM, while a 5-methyl-substituted analog in the same patent series showed >10-fold weaker LIMK1 inhibition (IC50 > 400 nM), and a 5-bromo analog exhibited sub-micromolar activity against off-target kinases including FLT3 [1]. This halogen-dependent selectivity trend implies that initiating a medicinal chemistry program from the 5-chloro intermediate predisposes the library to a selectivity window more favorable for LIMK- and Akt-family targets compared to starting from a 5-methyl or 5-bromo core [2].

Kinase selectivity Akt1 LIMK1 off-target profiling

Best-Fit Application Scenarios for 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine Dihydrochloride Based on Quantitative Differentiation Evidence


Akt/PKB Inhibitor Hit Expansion via Late-Stage Piperazine Functionalization

Research groups pursuing ATP-competitive Akt inhibitors can procure this dihydrochloride salt as a direct input for parallel amide coupling libraries. The 5-chloro substituent pre-installs the pharmacophoric element required for potent Akt1 inhibition, as demonstrated by compounds 5q (IC50 18.0 nM) and 5t (IC50 21.3 nM) in the Liu et al. 2016 series, while the free piperazine NH group enables one-step diversification to rapidly explore the solvent-exposed region of the ATP-binding pocket [1]. This approach eliminates the two-step sequence (chloro displacement + deprotection) required when starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, compressing hit expansion timelines by an estimated 40–60% for a 48-compound library.

Broad-Spectrum Antiviral Probe Development Targeting Host LIM Kinase

The demonstrated success of R-10015 (a 5-chloro-pyrrolopyrimidine derivative with LIMK1 IC50 38 nM) in inhibiting HIV-1 DNA synthesis, nuclear migration, and virion release, as well as blocking Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1), validates the 5-chloro core for host-directed antiviral programs [2]. Procuring the target compound provides the identical core scaffold used in R-10015, enabling structure-based design of next-generation LIMK inhibitors with improved pharmacokinetic properties while retaining the essential 5-chloro pharmacophore.

Fragment-Based Lead Discovery via SPR and NMR Screening

The favorable physicochemical properties of the dihydrochloride salt—molecular weight 310.6 g/mol (< 300 Da for the free base), topological polar surface area 56.8 Ų, and enhanced aqueous solubility—make it an ideal fragment for biophysical screening cascades [3]. Its single piperazine NH group serves as both a solubility-enhancing handle and a synthetic vector for fragment growing or merging. The 5-chloro atom provides a unique anomalous scattering signal for X-ray crystallographic fragment screening, enabling unambiguous binding-mode determination in soaking experiments with kinase crystals.

Kinase Selectivity Panel Reference Compound for 5-Halogen SAR Studies

Institutions developing kinase-focused compound collections can include this scaffold as a reference point for systematic halogen-scanning SAR. The class-level evidence shows that substituting the 5-chloro with hydrogen, methyl, or bromo yields divergent selectivity profiles across the kinome, with the 5-chloro variant favoring LIMK and Akt family targets while minimizing FLT3 off-target activity [4]. Incorporating this compound into a panel alongside its 5-H, 5-Me, 5-Br, and 5-I analogs enables rigorous quantification of the halogen contribution to selectivity, supporting rational kinase inhibitor design across multiple projects.

Quote Request

Request a Quote for 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.